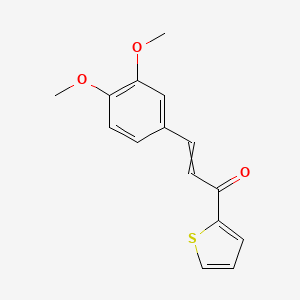
(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
説明
(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as DMT, is a naturally occurring compound found in various plants and animals. DMT has been used for centuries for its psychoactive effects, and has recently been studied for its potential therapeutic applications.
作用機序
(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is believed to act on the serotonin receptor 5-HT2A, which is involved in the regulation of mood, emotion, cognition, and behavior. This compound is thought to bind to the 5-HT2A receptor, causing an increase in the release of serotonin, which is a neurotransmitter involved in the regulation of mood, emotion, and behavior. Additionally, this compound is believed to act on the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been studied for its effects on brain chemistry and physiology. This compound is believed to cause an increase in serotonin and dopamine levels, which can lead to feelings of euphoria, increased energy, and improved mood. This compound is also believed to cause an increase in the release of endorphins, which can lead to feelings of relaxation and pain relief. Additionally, this compound is believed to cause an increase in the release of glutamate, which is involved in learning and memory.
実験室実験の利点と制限
The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one in the laboratory is relatively simple and can be performed with readily available materials. Additionally, this compound can be easily separated from its isomers using chromatography. However, the synthesis of this compound in the laboratory is not suitable for large-scale production, as the yields are low and the process is time-consuming. Additionally, the synthesis of this compound in the laboratory is not suitable for therapeutic applications, as the purity of the product is not suitable for human consumption.
将来の方向性
For research on (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one include the development of methods for large-scale production of the compound, the development of methods for purification of the compound for therapeutic applications, the development of methods for the delivery of the compound to the brain, and the investigation of the long-term effects of the compound on the brain and body. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, such as the treatment of depression, anxiety, and addiction. Finally, further research is needed to investigate the potential of this compound as an anti-inflammatory agent, and for its potential use in the treatment of cancer.
合成法
(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be synthetically produced by various methods, including the reductive amination of indole-3-acetic acid with 3,4-dimethoxyphenylacetic acid. This method involves the reaction of indole-3-acetic acid with 3,4-dimethoxyphenylacetic acid in the presence of a reducing agent such as sodium cyanoborohydride. The reaction produces a mixture of this compound and its isomer (2Z)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. The two isomers can be separated by chromatography.
科学的研究の応用
(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and addiction. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, and for its potential use in the treatment of cancer.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-13-8-6-11(10-14(13)18-2)5-7-12(16)15-4-3-9-19-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHBTIDYDRABCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221226 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74441-58-0 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)


